N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted at position 2 with a methyl group linked to a carboxamide moiety. The carboxamide is part of a piperidine ring modified at position 1 with a trans-styrenyl sulfonyl group.
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(23-16-20-17-25-12-5-4-8-21(25)24-20)19-9-13-26(14-10-19)30(28,29)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19H,9-10,13-14,16H2,(H,23,27)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUZJXYJZHPZIH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Imidazo[1,2-a]pyridine : A heterocyclic aromatic compound known for its diverse biological activities.
- Piperidine : A six-membered ring containing nitrogen, often associated with pharmacological properties.
- Sulfonamide Group : Known for its antibacterial properties.
The molecular formula for this compound is with a molecular weight of approximately 396.51 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antitumor properties. For instance, a related compound demonstrated potent antiproliferative activity against HeLa cells, with mechanisms involving tubulin polymerization inhibition similar to colchicine. This suggests that the imidazo[1,2-a]pyridine scaffold could be a promising candidate for developing new anticancer agents .
Antimicrobial Properties
Research has shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities. In particular, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis. Compounds within this class exhibited minimum inhibitory concentrations (MICs) as low as 0.10–0.19 μM against the H37Rv strain and showed effectiveness against multidrug-resistant strains .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds in this class. For example:
- Absorption : High oral bioavailability has been reported.
- Distribution : Effective tissue penetration was observed in animal models.
- Metabolism : Metabolites were identified with potential therapeutic effects.
Toxicological assessments are ongoing to determine the safety profile of these compounds in vivo.
Study on Antituberculosis Activity
In a study focusing on anti-tuberculosis agents, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated excellent activity against both drug-sensitive and resistant strains of M. tuberculosis. The lead compounds showed MIC values significantly lower than those of existing treatments .
Evaluation of Anticancer Properties
A separate investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that certain modifications to the structure enhanced their efficacy against various cancer cell lines. The study highlighted the importance of structural optimization in enhancing biological activity .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its biological activity. The molecular formula is , and it possesses unique functional groups that contribute to its pharmacological properties.
Neurodegenerative Diseases
Research indicates that this compound may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to interact with nuclear receptors involved in neuroprotection and neurogenesis. In particular, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can modulate the activity of nuclear receptor Nurr1 (NR4A2), which is implicated in the regulation of neuroinflammation and neuronal survival .
Cancer Treatment
The compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. It has been reported to inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown that it effectively reduces the viability of breast cancer cells by targeting specific signaling pathways associated with cancer progression .
Inflammatory Diseases
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses and reduce pro-inflammatory cytokine production makes it a candidate for further development in anti-inflammatory therapies .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress, researchers found that treatment with this compound significantly improved cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant defenses and inhibit apoptotic pathways .
Case Study 2: Anti-Cancer Activity
A series of experiments conducted on human breast cancer cell lines demonstrated that this compound could induce apoptosis via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 following treatment with the compound .
Data Tables
The following tables summarize key findings from recent studies involving this compound.
Comparison with Similar Compounds
Compound A : N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides (e.g., II in )
- Key Differences : Compound A replaces the sulfonylpiperidine-carboxamide group with a simpler acetamide chain.
- Modular synthesis methods for such analogs enable rapid diversification of the acetamide group .
Compound B : N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide ()
- Key Differences : The imidazo[1,2-a]pyridine core is substituted at position 6 (vs. position 2 in the target compound) with a carboxamide. Additionally, a cyclobutyl group and a sulfamoylphenyl substituent are present.
- Implications: Position 6 substitution may alter electronic properties of the core, affecting π-π stacking interactions.
Variations in the Sulfonyl and Piperidine Groups
Compound D : 2-Fluoro-N-{imidazo[1,2-a]pyridin-2-ylmethyl}-5-methylaniline ()
- Key Differences : Substitutes the sulfonylpiperidine with a fluorinated aniline.
- The absence of the sulfonyl group eliminates a strong electron-withdrawing effect, which could alter receptor binding kinetics .
Structural and Property Comparison Table
Q & A
Basic: What are the common synthetic routes for this compound, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Key steps include:
Condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core .
Sulfonylation of the piperidine moiety using (E)-2-phenylethenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Amide coupling between the imidazo[1,2-a]pyridin-2-ylmethyl amine and the sulfonylpiperidine-carboxylic acid using coupling agents like EDC/HOBt .
Purity Validation:
- Chromatography: HPLC or GC-MS to confirm >95% purity.
- Spectroscopy: H/C NMR for structural confirmation; IR to verify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy:
- H NMR identifies protons on the imidazo[1,2-a]pyridine ring (δ 7.5–8.5 ppm) and the styrenyl sulfonyl group (δ 6.5–7.5 ppm for vinyl protons) .
- C NMR confirms quaternary carbons in the heterocyclic core (e.g., C-2 of imidazo[1,2-a]pyridine at ~150 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination, especially if chiral centers are present .
Basic: How is the compound initially screened for biological activity?
Methodological Answer:
- In vitro assays:
- Cell-based assays: Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
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Temperature control: Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
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Catalyst screening: Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling if aryl halides are intermediates .
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility during amide coupling .
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Yield data:
Step Yield (Unoptimized) Yield (Optimized) Sulfonylation 60% 85% Amide coupling 50% 75% Data derived from iterative DOE (Design of Experiments) .
Advanced: How to resolve contradictions in reported pharmacological data?
Methodological Answer:
Contradictions (e.g., varying IC values across studies) may arise from:
- Assay variability: Standardize protocols (e.g., fixed ATP concentration in kinase assays).
- Orthogonal validation: Confirm COX-2 inhibition via Western blot (protein expression) alongside enzymatic assays .
- Target profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects .
Advanced: What strategies identify biological targets of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict binding to imidazo[1,2-a]pyridine targets (e.g., benzodiazepine receptors) .
- Pull-down assays: Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .
- CRISPR-Cas9 screens: Genome-wide knockout libraries to identify genes modulating compound sensitivity .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
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Core modifications: Compare bioactivity of imidazo[1,2-a]pyridine vs. imidazo[1,2-a]pyrimidine derivatives .
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Substituent effects: Introduce electron-withdrawing groups (e.g., -CF) on the styrenyl sulfonyl moiety to enhance metabolic stability .
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SAR Table:
Analog Structure IC (COX-2) LogP Parent compound 0.8 µM 3.2 6-Methoxy derivative 0.5 µM 2.9 8-Bromo derivative 1.2 µM 3.5 Data from .
Advanced: What are the stability and degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis: Amide bond cleavage at pH < 3 or pH > 10, monitored via HPLC .
- Oxidative metabolism: CYP3A4-mediated oxidation of the styrenyl group, identified using liver microsomes .
- Thermal stability: TGA/DSC shows decomposition above 200°C, relevant for formulation .
Advanced: How can computational modeling guide lead optimization?
Methodological Answer:
- QM/MM simulations: Predict binding free energy to COX-2 (ΔG) and compare with experimental IC .
- ADMET prediction: Use SwissADME to optimize LogP (target: 2–4) and reduce hERG liability .
- Pharmacophore modeling: Identify critical interactions (e.g., hydrogen bonding with sulfonyl group) .
Advanced: How to ensure reproducibility in biological assays across labs?
Methodological Answer:
- Standardized protocols: Adopt NIH guidelines for cell culture (e.g., passage number ≤20) .
- Reference controls: Include Zolpidem (for GABA assays) or Celecoxib (for COX-2) in each experiment .
- Data sharing: Deposit raw NMR/MS spectra in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
